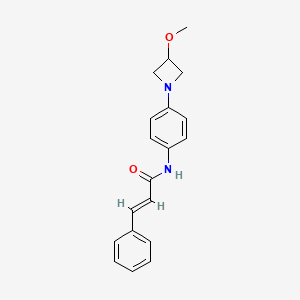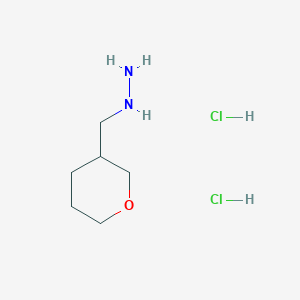
Oxan-3-ylmethylhydrazine;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Oxan-3-ylmethylhydrazine;dihydrochloride” is a chemical compound with several unique features that make it a valuable material for research. It has a CAS Number of 2460748-57-4 and a molecular weight of 203.11 . The IUPAC name for this compound is (tetrahydro-2H-pyran-3-yl)methylhydrazine dihydrochloride .
Wissenschaftliche Forschungsanwendungen
1. Biological and Pharmaceutical Applications
Oxan-3-ylmethylhydrazine;dihydrochloride and related compounds have various biological and pharmaceutical applications. For instance, 1,3,4-oxadiazoles, chemically related to Oxan-3-ylmethylhydrazine;dihydrochloride, are known for their cytotoxic, antibacterial, antifungal, and anti-tubercular activities (Jafari et al., 2017). Additionally, compounds like Cetrizine dihydrochloride, which is an anti-allergic drug, have been studied for their kinetics of oxidation (Puttaswamy & Sukhdev, 2012).
2. Material Science and Chemistry
In the field of material science, Oxan-3-ylmethylhydrazine;dihydrochloride-related compounds are used for enhancing the crystallization kinetics of biodegradable plastics and biomaterials. For example, oxalamide compounds, which are structurally similar, have been used as nucleators to improve the crystallization behaviors of poly (3-hydroxybutyrate-co-3-hydroxyhexanate) (PHBH), a biodegradable plastic (Xu et al., 2018).
3. Oxidation and Reactivity Studies
Oxan-3-ylmethylhydrazine;dihydrochloride and its derivatives are also studied for their reactivity and oxidation properties. For instance, 1,3,4-oxadiazoles synthesized from hydrazine dihydrochloride have shown varied reactivities and have been confirmed through analytical and spectral data (Bentiss & Lagrenée, 1999).
4. Sensor Development
These compounds are also significant in developing sensors. An example includes the creation of an electrochemical sensor based on Oxomemazine hydrochloride for the determination of various substances (Mohammed et al., 2017).
5. Protein Oxidation Studies
In food science, particularly in meat systems, the dinitrophenylhydrazine (DNPH) method, which involves hydrazine derivatives, is used for assessing protein oxidation, a critical factor affecting meat quality (Estévez, 2011).
6. Antioxidant Properties
Oximes, chemically related to hydrazines, have been studied for their antioxidant properties. For example, 3-(phenylhydrazono) butan-2-one oxime showed significant antioxidant activity in various tests (Puntel et al., 2008).
Wirkmechanismus
The mechanism of action of “Oxan-3-ylmethylhydrazine;dihydrochloride” is not specified in the available resources. The mechanism of action typically refers to how a compound interacts with biological systems, which can be quite complex and depends on the specific context .
It is stored at room temperature . More detailed physical and chemical properties were not available in the resources I found.
Safety and Hazards
The compound has several hazard statements including H302, H312, H315, H319, H332, H335 . These codes refer to various hazards such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) .
Eigenschaften
IUPAC Name |
oxan-3-ylmethylhydrazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O.2ClH/c7-8-4-6-2-1-3-9-5-6;;/h6,8H,1-5,7H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADDKNHPURXHTOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)CNN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oxan-3-ylmethylhydrazine;dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(2-chlorophenyl)-5-methyl-N-(pyridin-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2469696.png)
![1-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]-2-phenylethanamine](/img/structure/B2469700.png)
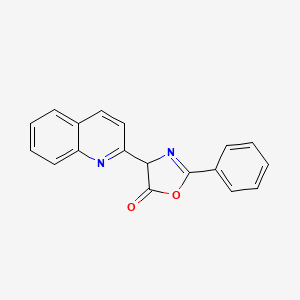
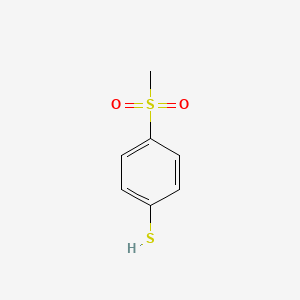
![4-benzyl-1-[1-(cyclopentylacetyl)-4,5-dihydro-1H-imidazol-2-yl]piperidine](/img/structure/B2469703.png)
![2-[6-[(4-benzylpiperazin-1-yl)methyl]-4-oxopyran-3-yl]oxy-N-(2-methoxyethyl)acetamide](/img/structure/B2469704.png)
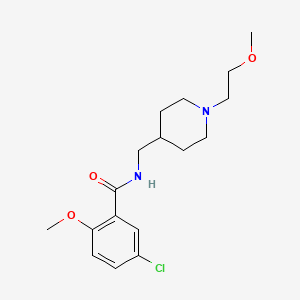
![5-[(2-Methylpropan-2-yl)oxy]-1-oxaspiro[2.3]hexane](/img/structure/B2469707.png)
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)propionamide](/img/structure/B2469709.png)
![N-(2,6-dimethylphenyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2469710.png)
![2-(2,4-dichlorophenoxy)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2469711.png)

